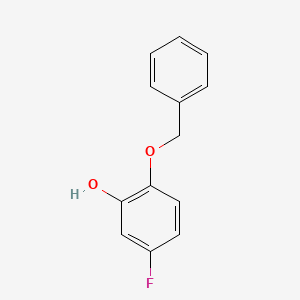

2-(Benzyloxy)-5-fluorophenol

Description

2-(Benzyloxy)-5-fluorophenol (CAS: 1881321-23-8) is a fluorinated phenolic derivative with the molecular formula C₁₃H₁₁FO₂ and a molar mass of 218.22 g/mol . Structurally, it features a benzyloxy group (–OCH₂C₆H₅) at the 2-position and a fluorine atom at the 5-position of the phenolic ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing fluorine substituent and protective benzyloxy group, which enhance stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORISGXUZQKJNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluorophenol typically involves the protection of phenol followed by selective fluorination. One common method includes the reaction of 2-hydroxy-5-fluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-5-fluorophenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The benzyl ether group can be reduced to yield the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of benzoquinones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-5-fluorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

2-(Benzyloxy)-4-fluorophenol (YF-7496)

- CAS : 106245-04-9

- Molecular Formula : C₁₃H₁₁FO₂

- Molecular Weight : 218.22 g/mol

- Purity : 96%

- Key Difference : Fluorine at the 4-position instead of 5-position.

- Implications : Altered electronic effects due to meta-fluorine placement may reduce steric hindrance in ortho-directed reactions compared to the 5-fluoro isomer .

2-(Benzyloxy)-6-fluorophenol (YF-7482)

- CAS : 183293-59-6

- Molecular Formula : C₁₃H₁₁FO₂

- Molecular Weight : 218.22 g/mol

- Purity : 95%

- Key Difference : Fluorine at the 6-position .

- Implications : Proximity of fluorine to the hydroxyl group may increase acidity and influence hydrogen-bonding interactions .

Additional Substituents

2-(Benzyloxy)-4-fluoro-5-methylphenol (YF-7613)

5-(Benzyloxy)-2,4-difluorophenol (YF-7648)

- CAS : 1881329-61-8

- Molecular Formula : C₁₃H₁₀F₂O₂

- Molecular Weight : 236.21 g/mol

- Purity : 95%

- Key Difference : Two fluorine atoms at 2- and 4-positions.

- Implications : Enhanced electron-withdrawing effects could accelerate nucleophilic aromatic substitution but reduce solubility in polar solvents .

Complex Derivatives

2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane

- CAS : 2121515-13-5

- Molecular Formula : C₁₉H₂₁BClFO₃

- Molecular Weight : 382.63 g/mol

- Purity : 98%

- Key Difference : Incorporates a boron-containing dioxaborolane ring and a chlorine atom .

- Implications : Designed for Suzuki-Miyaura cross-coupling reactions; chlorine adds steric and electronic complexity for regioselective transformations .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-5-fluorophenol | 1881321-23-8 | C₁₃H₁₁FO₂ | 218.22 | 2-OBz, 5-F | 98% |

| 2-(Benzyloxy)-4-fluorophenol (YF-7496) | 106245-04-9 | C₁₃H₁₁FO₂ | 218.22 | 2-OBz, 4-F | 96% |

| 2-(Benzyloxy)-6-fluorophenol (YF-7482) | 183293-59-6 | C₁₃H₁₁FO₂ | 218.22 | 2-OBz, 6-F | 95% |

| 2-(Benzyloxy)-4-fluoro-5-methylphenol | 504414-10-2 | C₁₄H₁₃FO₂ | 232.25 | 2-OBz, 4-F, 5-CH₃ | 95% |

| 5-(Benzyloxy)-2,4-difluorophenol | 1881329-61-8 | C₁₃H₁₀F₂O₂ | 236.21 | 5-OBz, 2-F, 4-F | 95% |

| Dioxaborolane derivative | 2121515-13-5 | C₁₉H₂₁BClFO₃ | 382.63 | 4-OBz, 3-Cl, 5-F | 98% |

Biological Activity

2-(Benzyloxy)-5-fluorophenol is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of 2-(Benzyloxy)-5-fluorophenol consists of a phenolic ring substituted with a benzyloxy group and a fluorine atom at the 5-position. This configuration enhances its reactivity and interaction with biological targets, primarily through hydrogen bonding and halogen bonding mechanisms.

The mechanism of action for 2-(Benzyloxy)-5-fluorophenol involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding, modulating the activity of enzymes and receptors. This dual interaction is crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(Benzyloxy)-5-fluorophenol. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. One study reported that a similar compound induced G2/M phase arrest in HCT-116 cells by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and targeting tubulin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 12 | HCT-116 | Low nanomolar range | Anti-microtubule mechanism |

| Compound 20f | MCF-7 | 42.4 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as mushroom tyrosinase, which is relevant in cosmetic and clinical applications. In silico docking studies have demonstrated that it can effectively bind to the active site of tyrosinase, potentially leading to reduced melanin synthesis .

Study on MAO-B Inhibition

A series of derivatives based on the benzyloxyphenol structure were synthesized and evaluated for their monoamine oxidase B (MAO-B) inhibitory activities. One notable compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline . The study emphasized the importance of structural modifications in enhancing biological activity.

Antioxidative Properties

Another study focused on the antioxidative capabilities of compounds related to 2-(Benzyloxy)-5-fluorophenol. The representative compound showed significant metal-chelating ability and neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.